molecular formula C24H34O5 B032859 (2R,3S,4S,5S)-3,5-Dimethyl-1-(benzyloxy)-8-(4-methoxyphenoxy)-2,4-octanediol CAS No. 276690-16-5

(2R,3S,4S,5S)-3,5-Dimethyl-1-(benzyloxy)-8-(4-methoxyphenoxy)-2,4-octanediol

Cat. No. B032859
M. Wt: 402.5 g/mol
InChI Key: QDEPFOUVFJLBQN-PLWWPAAYSA-N
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Description

“(2R,3S,4S,5S)-3,5-Dimethyl-1-(benzyloxy)-8-(4-methoxyphenoxy)-2,4-octanediol” is an intermediate in the preparation of Stigmatellin A . It has a molecular weight of 402.52 and a molecular formula of C24H34O5 . The compound appears as a colorless oil .


Molecular Structure Analysis

The IUPAC name for this compound is (2R,3S,4S,5S)-8-(4-methoxyphenoxy)-3,5-dimethyl-1-phenylmethoxyoctane-2,4-diol . The compound has a defined atom stereocenter count of 4 . The canonical SMILES representation is CC(CCCOC1=CC=C(C=C1)OC)C(C©C(COCC2=CC=CC=C2)O)O .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 402.52 and a molecular formula of C24H34O5 . It is soluble in dichloromethane and ethyl acetate . The compound has a topological polar surface area of 68.2Ų . It has a rotatable bond count of 13 .

Safety And Hazards

The specific safety and hazard information for this compound is not provided in the search results. It is recommended to handle this compound with appropriate safety measures, given its use in chemical synthesis .

properties

IUPAC Name

(2R,3S,4S,5S)-8-(4-methoxyphenoxy)-3,5-dimethyl-1-phenylmethoxyoctane-2,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O5/c1-18(8-7-15-29-22-13-11-21(27-3)12-14-22)24(26)19(2)23(25)17-28-16-20-9-5-4-6-10-20/h4-6,9-14,18-19,23-26H,7-8,15-17H2,1-3H3/t18-,19+,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEPFOUVFJLBQN-PLWWPAAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCOC1=CC=C(C=C1)OC)C(C(C)C(COCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCCOC1=CC=C(C=C1)OC)[C@@H]([C@H](C)[C@H](COCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S,4S,5S)-3,5-Dimethyl-1-(benzyloxy)-8-(4-methoxyphenoxy)-2,4-octanediol

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